molecular formula C6H16N2O2S B14330188 Sulfamide, N,N-diethyl-N',N'-dimethyl- CAS No. 106251-06-3

Sulfamide, N,N-diethyl-N',N'-dimethyl-

Cat. No.: B14330188
CAS No.: 106251-06-3
M. Wt: 180.27 g/mol
InChI Key: AOVKVSHBCDPPQS-UHFFFAOYSA-N
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Description

Overview of Sulfamide (B24259) Chemistry and its Relevance in Organic Synthesis

Sulfamides are a class of organosulfur compounds characterized by a central sulfuryl group (SO₂) bonded to two nitrogen atoms. Their chemistry is rich and varied, with applications spanning medicinal chemistry, materials science, and organocatalysis. chemrxiv.org In medicinal chemistry, the sulfamide moiety is often used as a bioisostere for amide, urea, or carbamate (B1207046) groups, offering improved metabolic stability and pharmacokinetic properties. chemrxiv.org A notable example is the broad-spectrum antibiotic doripenem, which contains a monosubstituted sulfamide pharmacophore. rsc.org

The ability of N,N'-disubstituted sulfamides to act as both hydrogen-bond donors and acceptors makes them valuable in the design of supramolecular structures and organocatalysts. chemrxiv.org This dual hydrogen-bonding capability is analogous to that of ureas and thioureas, but the distinct geometry and electronic nature of the sulfamide group can lead to unique binding properties and catalytic activities.

The synthesis of sulfamides has traditionally presented challenges, particularly for unsymmetrical derivatives. rsc.org However, recent advances, such as the development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, have provided more efficient and versatile routes to these compounds. rsc.orgresearchgate.net

Positioning of N,N-diethyl-N',N'-dimethyl-Sulfamide within the Landscape of Substituted Sulfamides

Substituted sulfamides can be broadly categorized based on the number and nature of the substituents on the nitrogen atoms. The properties of a sulfamide, including its reactivity, solubility, and biological activity, are heavily influenced by these substituents.

Symmetrically substituted sulfamides: These compounds have identical substituents on both nitrogen atoms. Their synthesis is generally more straightforward than that of their unsymmetrical counterparts.

Unsymmetrically substituted sulfamides: These sulfamides bear different substituents on their nitrogen atoms. N,N-diethyl-N',N'-dimethyl-sulfamide falls into this category. The synthesis of unsymmetrical sulfamides is more challenging due to the need for selective functionalization of the two nitrogen atoms. rsc.org

The presence of four alkyl groups in N,N-diethyl-N',N'-dimethyl-sulfamide renders it a tetra-substituted sulfamide. The differing steric bulk of the ethyl and methyl groups could lead to interesting conformational properties and potentially influence its binding to biological targets or its performance in catalytic applications.

Table 1: Comparison of Substituted Sulfamide Classes

Sulfamide Class General Structure Key Features Example
Primary SulfamideH₂N-SO₂-NH₂Two unsubstituted -NH₂ groups.Sulfamide
N-AlkylsulfamideR-NH-SO₂-NH₂One nitrogen is alkylated.N-Methylsulfamide
N,N'-DialkylsulfamideR-NH-SO₂-NH-R'Both nitrogens are alkylated. Can be symmetrical (R=R') or unsymmetrical (R≠R').N,N'-Dimethylsulfamide
Tetra-alkylsulfamideR₂N-SO₂-NR'₂Both nitrogens are di-alkylated. Can be symmetrical or unsymmetrical.N,N,N',N'-Tetramethylsulfamide

N,N-diethyl-N',N'-dimethyl-sulfamide is an unsymmetrical tetra-alkylsulfamide. The lack of N-H bonds means it cannot act as a hydrogen bond donor, which will significantly influence its intermolecular interactions compared to less substituted sulfamides.

Identification of Current Research Gaps and Future Opportunities for N,N-diethyl-N',N'-dimethyl-Sulfamide

The most significant research gap for N,N-diethyl-N',N'-dimethyl-sulfamide is the absence of any reported synthesis or characterization. This presents a clear opportunity for foundational research into this compound.

Future Research Opportunities:

Synthesis: A primary research goal would be the development of a reliable synthetic route to N,N-diethyl-N',N'-dimethyl-sulfamide. Modern methods for the synthesis of unsymmetrical sulfamides, such as SuFEx chemistry, offer a promising starting point. rsc.org A potential two-step synthesis could involve:

Reaction of sulfuryl fluoride (B91410) (SO₂F₂) with diethylamine (B46881) to form the N,N-diethylsulfamoyl fluoride intermediate.

Subsequent reaction of the sulfamoyl fluoride with dimethylamine (B145610) to yield the final product.

Characterization: Once synthesized, a thorough characterization of N,N-diethyl-N',N'-dimethyl-sulfamide would be necessary. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physical properties (melting point, boiling point, solubility).

Potential Applications:

Medicinal Chemistry: As a novel scaffold, it could be explored for biological activity. The specific combination of diethyl and dimethylamino groups may lead to unique interactions with biological targets.

Organocatalysis: While it lacks hydrogen bond donating capabilities, its chiral potential (if resolved) and steric properties could be investigated in the context of Lewis base catalysis.

Materials Science: Tetra-substituted sulfamides could be investigated as electrolytes or plasticizers, with the specific alkyl groups tuning the material's properties.

Table 2: Proposed Research Directions for N,N-diethyl-N',N'-dimethyl-Sulfamide

Research Area Objective Potential Methodology
Synthesis Develop a robust and scalable synthesis.SuFEx chemistry, sequential amination of sulfuryl chloride or fluoride.
Characterization Fully elucidate the structure and physical properties.NMR, IR, Mass Spectrometry, X-ray crystallography, DSC/TGA.
Medicinal Chemistry Screen for biological activity against various targets.High-throughput screening, enzymatic assays.
Organocatalysis Investigate its potential as a Lewis base catalyst.Asymmetric synthesis test reactions.
Materials Science Evaluate its properties as a solvent or additive.Electrochemical studies, polymer formulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106251-06-3

Molecular Formula

C6H16N2O2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-N-ethylethanamine

InChI

InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3

InChI Key

AOVKVSHBCDPPQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl N ,n Dimethyl Sulfamide

Classical and Evolving Synthetic Approaches to Sulfamides

The traditional synthesis of unsymmetrical sulfamides often involves the sequential reaction of a sulfurylating agent with two different amines. This approach, while established, has evolved to improve efficiency and yield.

Adaptation of Established Protocols for the Synthesis of N,N-diethyl-N',N'-dimethyl-Sulfamide

A common and long-standing method for the synthesis of unsymmetrical sulfamides involves the use of sulfuryl chloride (SO₂Cl₂) as the sulfurylating agent. The synthesis of N,N-diethyl-N',N'-dimethyl-sulfamide can be envisioned as a two-step process. First, sulfuryl chloride is reacted with one of the secondary amines, for instance, dimethylamine (B145610), to form the corresponding sulfamoyl chloride intermediate, N,N-dimethylsulfamoyl chloride. This intermediate is then reacted with the second amine, diethylamine (B46881), to yield the final product. The order of addition of the amines can be reversed.

The success of this method hinges on controlling the reaction conditions to favor the formation of the monosubstituted sulfamoyl chloride in the first step and prevent the formation of the symmetrical disubstituted sulfamide (B24259). This is typically achieved by using a stoichiometric amount of the first amine at low temperatures.

A more recent evolution of classical methods involves the activation of sulfamic acid salts. For example, the use of triphenylphosphine (B44618) ditriflate to activate a sulfamic acid salt, which is then trapped by a nucleophilic amine, provides a general approach to unsymmetrical sulfamides.

Another significant advancement is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. This powerful methodology allows for the efficient synthesis of unsymmetrical sulfamides. nih.govresearchgate.net The process can involve the reaction of a sulfamoyl fluoride (B91410) intermediate with an amine. researchgate.net For the synthesis of N,N-diethyl-N',N'-dimethyl-sulfamide, this could involve the preparation of either N,N-dimethylsulfamoyl fluoride or N,N-diethylsulfamoyl fluoride, followed by reaction with diethylamine or dimethylamine, respectively.

MethodReagentsGeneral Conditions
Classical (Sulfuryl Chloride) 1. Dimethylamine, Sulfuryl Chloride2. DiethylamineStep 1: Low temperature, inert solvent.Step 2: Addition of the second amine.
SuFEx Click Chemistry N,N-dimethylsulfamoyl fluoride, DiethylamineMild conditions, often with a base catalyst. researchgate.net

Novel and Green Chemistry Strategies in the Synthesis of N,N-diethyl-N',N'-dimethyl-Sulfamide

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This has led to the exploration of catalytic routes and green reaction conditions for sulfamide synthesis.

Development of Catalytic Routes for N,N-diethyl-N',N'-dimethyl-Sulfamide Formation

Catalytic approaches offer the potential for milder reaction conditions, higher efficiency, and reduced waste. While specific catalytic methods for N,N-diethyl-N',N'-dimethyl-sulfamide are not extensively documented, general catalytic strategies for unsymmetrical sulfamide synthesis can be adapted. For instance, iron(III) chloride (FeCl₃) has been used as a catalyst for the sulfamidation of alcohols, which could be conceptually extended to the direct coupling of amines. tandfonline.com

The development of catalytic systems that can directly couple two different amines with a sulfur dioxide surrogate under mild conditions is a key area of research. Such a system would represent a significant advancement over traditional stoichiometric methods.

Sustainable Solvent Systems and Reaction Conditions for N,N-diethyl-N',N'-dimethyl-Sulfamide Production

The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Researchers have been exploring the use of greener solvents for sulfonamide synthesis. tandfonline.com Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, have emerged as promising environmentally responsible and reusable media for the synthesis of sulfonamides from amines and sulfonyl chlorides. nih.gov These reactions can proceed at ambient temperature with high yields. nih.gov The use of water as a solvent has also been investigated for sulfonamide synthesis, offering an inherently green and safe reaction medium. sci-hub.se

Furthermore, catalyst-free methodologies carried out in water or ethanol, or even under solvent-free conditions, are being developed to minimize the environmental footprint of sulfamide synthesis. researchgate.net

StrategyKey FeaturesPotential Application for N,N-diethyl-N',N'-dimethyl-sulfamide
Deep Eutectic Solvents (DESs) Recyclable, biodegradable, low toxicity. nih.govReaction of N,N-dimethylsulfamoyl chloride with diethylamine in a choline chloride-based DES.
Aqueous Synthesis Environmentally benign, safe. sci-hub.sePerforming the final coupling step in water, potentially with a base to neutralize the HCl byproduct.
Catalyst-Free Conditions Reduced waste and purification steps. researchgate.netExploring the direct reaction of a sulfamoyl chloride with an amine in a green solvent without a catalyst.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of N,N-diethyl-N',N'-dimethyl-Sulfamide

Optimizing synthetic protocols is essential for transitioning a laboratory procedure to a larger scale, ensuring high yield and purity of the target compound.

Process Parameter Analysis and Control

The systematic analysis and control of process parameters are critical for maximizing the yield and purity of N,N-diethyl-N',N'-dimethyl-sulfamide. Key parameters to consider include:

Reaction Temperature: The temperature at each stage of the synthesis can significantly influence the reaction rate and the formation of byproducts. For instance, in the classical sulfuryl chloride method, the initial reaction is typically carried out at low temperatures to control the reactivity of the reagent.

Stoichiometry of Reagents: The molar ratio of the amines and the sulfurylating agent must be carefully controlled to favor the formation of the unsymmetrical product and minimize the production of symmetrical sulfamides.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal reaction time for maximizing product formation while minimizing degradation or side reactions.

Solvent Choice: The polarity and nature of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics and yield.

Continuous flow chemistry offers a powerful platform for the optimization and control of reaction parameters. rsc.org By allowing for precise control over temperature, residence time, and stoichiometry, continuous flow reactors can enhance the safety and efficiency of sulfamide synthesis, potentially leading to higher yields and purity. rsc.orgresearchgate.net

ParameterImpact on SynthesisOptimization Strategy
Temperature Affects reaction rate and selectivity.Temperature screening to find the optimal balance between reaction speed and byproduct formation.
Stoichiometry Determines the ratio of desired product to symmetrical byproducts.Titration of amine addition to precisely control the molar ratios.
Solvent Influences reaction kinetics and work-up.Screening of a variety of conventional and green solvents to identify the one that provides the best performance.
Base Neutralizes acidic byproducts and can catalyze the reaction. researchgate.netScreening of different organic and inorganic bases to find the most effective one for the specific reaction.

The synthesis of unsymmetrical sulfamides such as N,N-diethyl-N',N'-dimethyl-sulfamide can be approached through several strategic routes. A prevalent method involves the sequential reaction of a sulfuryl-containing precursor with the corresponding amines. One common and effective approach is the use of sulfuryl chloride (SO₂Cl₂) as the starting reagent.

The synthesis can be envisioned as a two-step process. In the first step, sulfuryl chloride is reacted with one of the desired secondary amines, for instance, diethylamine, in the presence of a base to form an intermediate N,N-diethylsulfamoyl chloride. This intermediate is then reacted with the second amine, dimethylamine, to yield the final product, N,N-diethyl-N',N'-dimethyl-sulfamide. The choice of base and solvent is critical to control the reactivity and minimize side reactions.

A significant advancement in the synthesis of unsymmetrical sulfamides is the application of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. rsc.org This methodology offers a highly efficient and practical route. The process typically involves the reaction of a sulfonyl fluoride precursor with an amine. For the synthesis of N,N-diethyl-N',N'-dimethyl-sulfamide, this could involve the reaction of N,N-diethylsulfamoyl fluoride with dimethylamine or N,N-dimethylsulfamoyl fluoride with diethylamine. The SuFEx reaction is known for its high yield, selectivity, and operational simplicity.

Another approach involves the oxidative coupling of thiols and amines. rsc.org While this method is more direct, it may require careful control of reaction conditions to achieve the desired unsymmetrical product selectively.

A summary of potential synthetic routes is presented in the table below.

Starting MaterialsReagentsKey Features
Sulfuryl chloride, Diethylamine, DimethylamineBase (e.g., triethylamine), Solvent (e.g., dichloromethane)Stepwise addition of amines is crucial for selectivity.
N,N-diethylsulfamoyl fluoride, DimethylamineBase, SolventUtilizes SuFEx click chemistry for high efficiency. rsc.org
N,N-dimethylsulfamoyl fluoride, DiethylamineBase, SolventAlternative SuFEx approach. rsc.org

Isolation and Purification Techniques for N,N-diethyl-N',N'-dimethyl-Sulfamide

The isolation and purification of N,N-diethyl-N',N'-dimethyl-sulfamide from the reaction mixture are critical to obtaining a product of high purity. Standard laboratory and industrial techniques are applicable.

Following the synthesis, the crude reaction mixture is typically subjected to a series of extraction and washing steps. An aqueous workup can be employed to remove inorganic salts and water-soluble byproducts. For instance, washing with a dilute acid solution can remove any unreacted amines, while a wash with a basic solution can remove acidic impurities. The organic layer containing the product is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. orgsyn.org

For further purification, column chromatography is a highly effective method. orgsyn.org A silica (B1680970) gel stationary phase is commonly used, with a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to elute the desired compound. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.

Distillation under reduced pressure can also be a viable purification method, particularly for larger scale preparations, provided the compound has sufficient thermal stability and a suitable boiling point. google.com Recrystallization from an appropriate solvent system may also be employed if the product is a solid at room temperature and a suitable solvent can be identified.

TechniquePrincipleApplication
Liquid-Liquid ExtractionPartitioning of the compound between two immiscible liquid phases.Initial workup to remove salts and water-soluble impurities. sld.curesearchgate.net
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.High-purity isolation of the final product. orgsyn.org
DistillationSeparation based on differences in boiling points.Purification of thermally stable liquid products. google.com
RecrystallizationPurification of solids based on differences in solubility.Applicable if the compound is a solid and a suitable solvent is found.

Advanced Synthetic Strategies for N,N-diethyl-N',N'-dimethyl-Sulfamide

Flow Chemistry Approaches

The principles of flow chemistry offer significant advantages for the synthesis of sulfamides, including N,N-diethyl-N',N'-dimethyl-sulfamide, particularly in terms of scalability, safety, and efficiency. acs.org In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. google.com

The synthesis of a library of sulfonamides has been successfully demonstrated using a meso-reactor apparatus in a flow system. acs.org This approach allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with high efficiency and minimized waste. The product isolation often involves simple extraction and precipitation, yielding pure compounds without the need for further purification. acs.org A fully automated flow-through process for the production of secondary sulfonamides has also been developed, showcasing the potential for high-throughput synthesis. acs.org

For the synthesis of N,N-diethyl-N',N'-dimethyl-sulfamide, a two-step flow process could be designed. In the first reactor, sulfuryl chloride could be reacted with diethylamine to form the N,N-diethylsulfamoyl chloride intermediate. This intermediate would then flow into a second reactor where it would be mixed with a stream of dimethylamine to form the final product. The continuous nature of this process would allow for large-scale production with enhanced safety due to the small reaction volumes at any given time.

ParameterAdvantage in Flow Chemistry
ScalabilityProduction can be easily scaled up by running the system for longer periods.
SafetySmall reactor volumes minimize the risks associated with exothermic reactions.
ControlPrecise control over reaction parameters leads to higher yields and purity.
EfficiencyContinuous process reduces downtime and increases throughput. google.com

Stereoselective Synthesis Considerations (if applicable to chiral analogues)

While N,N-diethyl-N',N'-dimethyl-sulfamide itself is not a chiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of its potential chiral analogues. Chiral sulfamides are of significant interest in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. acs.org

The stereoselective synthesis of chiral sulfinyl compounds, which are structurally related to sulfamides, has been extensively studied. nih.govacs.org These methods often involve the use of chiral auxiliaries or catalysts. For instance, the asymmetric condensation of stable sulfinates with ammonium (B1175870) salts can produce a range of enantioenriched sulfinamides. rsc.org

In the context of chiral analogues of N,N-diethyl-N',N'-dimethyl-sulfamide, chirality could be introduced by replacing one of the ethyl or methyl groups with a chiral substituent. The synthesis of such analogues would require stereoselective methods to control the configuration at the newly formed stereocenter.

One approach could involve the use of a chiral amine in the reaction with the sulfamoyl chloride intermediate. The diastereomeric products could then be separated, followed by removal of the chiral auxiliary. Alternatively, a prochiral amine could be used, and the reaction could be carried out in the presence of a chiral catalyst to induce stereoselectivity. Modern methods for the stereoselective synthesis of chiral sulfinyl compounds provide a strong foundation for the development of synthetic routes to chiral sulfamide analogues. nih.govacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl N ,n Dimethyl Sulfamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-diethyl-N',N'-dimethyl-Sulfamide

No published studies containing ¹H or ¹³C NMR data, nor any advanced NMR analysis for N,N-diethyl-N',N'-dimethyl-sulfamide were found.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

There is no available information on the application of COSY, HMQC, or HMBC experiments to this specific sulfamide (B24259) for the complete assignment of its proton and carbon signals.

Dynamic NMR and Conformational Analysis of N,N-diethyl-N',N'-dimethyl-Sulfamide

A search for dynamic NMR studies to investigate the conformational dynamics or rotational barriers of N,N-diethyl-N',N'-dimethyl-sulfamide yielded no results.

Sophisticated Mass Spectrometry (MS) Techniques for N,N-diethyl-N',N'-dimethyl-Sulfamide

Detailed mass spectrometric analysis of N,N-diethyl-N',N'-dimethyl-sulfamide is not present in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data, which would provide the exact mass and elemental composition of N,N-diethyl-N',N'-dimethyl-sulfamide, has been reported.

Elucidation of Fragmentation Pathways and Isotopic Patterns

There are no published studies detailing the fragmentation patterns of N,N-diethyl-N',N'-dimethyl-sulfamide under mass spectrometric conditions.

X-ray Crystallography and Solid-State Structural Analysis of N,N-diethyl-N',N'-dimethyl-Sulfamide

The crystal structure of N,N-diethyl-N',N'-dimethyl-sulfamide has not been determined, and therefore, no crystallographic data or solid-state structural analysis is available.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data for N,N-diethyl-N',N'-dimethyl-sulfamide is available in the published literature or crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates to define its absolute structure cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing motifs for N,N-diethyl-N',N'-dimethyl-sulfamide is not possible. While sulfonamides, in general, are known to participate in hydrogen bonding and other non-covalent interactions that dictate their supramolecular structures, the specific motifs for this compound remain uninvestigated. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis of N,N-diethyl-N',N'-dimethyl-Sulfamide

There are no published infrared (IR) or Raman spectra for N,N-diethyl-N',N'-dimethyl-sulfamide. While general vibrational modes for sulfonyl groups and N-alkyl groups are known, a specific assignment of vibrational frequencies and a detailed conformational analysis based on spectroscopic data for this molecule cannot be conducted. nih.govrsc.orgrsc.org A table of expected vibrational modes based on related compounds could be hypothesized, but it would not be based on direct research of the target compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

N,N-diethyl-N',N'-dimethyl-sulfamide is an achiral molecule as it does not possess a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for its stereochemical characterization.

Reactivity and Reaction Mechanisms of N,n Diethyl N ,n Dimethyl Sulfamide

Acid-Base Properties and Protonation States of N,N-diethyl-N',N'-dimethyl-Sulfamide

Given the presence of two dialkylamino groups in N,N-diethyl-N',N'-dimethyl-sulfamide, it lacks acidic protons directly attached to nitrogen. Therefore, its basicity becomes the more prominent characteristic. The lone pairs of electrons on the nitrogen atoms can accept protons, allowing the molecule to act as a Brønsted-Lowry base. The degree of basicity is influenced by the electron-donating nature of the alkyl groups (ethyl and methyl) and the electron-withdrawing effect of the central sulfonyl group.

Protonation can occur at either of the nitrogen atoms, leading to the formation of a conjugate acid. The specific site of protonation would be influenced by the steric hindrance and the electronic environment created by the different alkyl substituents. It is plausible that protonation is a reversible process, with the equilibrium position depending on the strength of the acid used and the solvent system.

Nucleophilic and Electrophilic Transformations Involving the Sulfamide (B24259) Moiety

The sulfamide functional group in N,N-diethyl-N',N'-dimethyl-sulfamide is susceptible to both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

N-Alkylation, Acylation, and Arylation Reactions

As N,N-diethyl-N',N'-dimethyl-sulfamide lacks N-H bonds, direct N-alkylation, acylation, or arylation via deprotonation is not feasible. However, transformations involving the cleavage of N-alkyl bonds or reactions at the nitrogen lone pairs under specific conditions could be envisaged, though not commonly reported for this specific compound.

For comparison, the N-alkylation of amides and sulfonamides that do contain N-H bonds is a well-established transformation. nih.govrsc.org These reactions typically proceed by deprotonation of the nitrogen atom with a suitable base to form a nucleophilic amide or sulfonamide anion, which then reacts with an alkylating agent. mdpi.com Similarly, N-acylation and N-arylation of related systems are also prevalent. N-arylation of amines, amides, imides, and sulfonamides can be achieved using arylboroxines catalyzed by copper salts. nih.govsemanticscholar.org

Reactivity at the Sulfur Center: Oxidation and Reduction Processes

The sulfur atom in N,N-diethyl-N',N'-dimethyl-sulfamide is in the +6 oxidation state and is electron-deficient. This makes it susceptible to attack by strong nucleophiles.

Oxidation: Given that the sulfur atom is already in its highest oxidation state, further oxidation at the sulfur center is not possible. However, oxidative processes can occur at the adjacent alkyl groups. For instance, the oxidation of N,N-dialkyl amides can lead to dealkylation or the formation of imides. nih.govchemrxiv.org While specific studies on N,N-diethyl-N',N'-dimethyl-sulfamide are lacking, it is plausible that strong oxidizing agents could effect similar transformations on the ethyl or methyl groups.

Reduction: The reduction of the sulfonyl group is a challenging transformation due to its stability. Strong reducing agents would be required to reduce the sulfur atom to a lower oxidation state. For example, the reduction of tertiary amides to amines can be achieved using reagents like borane-dimethyl sulfide (B99878) (BMS). lookchem.com While direct reduction of the sulfamide group in N,N-diethyl-N',N'-dimethyl-sulfamide is not well-documented, such transformations could potentially lead to the corresponding sulfur(IV) or sulfur(II) species under harsh reducing conditions.

Rearrangement Reactions and Intramolecular Cyclizations of N,N-diethyl-N',N'-dimethyl-Sulfamide

While specific rearrangement reactions involving N,N-diethyl-N',N'-dimethyl-sulfamide are not extensively reported, related sulfamides and sulfamates are known to undergo such transformations. For instance, N-aryl sulfamates can undergo a sulfonating rearrangement to yield para-sulfonyl anilines. chemrxiv.org

Intramolecular cyclization reactions are a key feature of sulfamide chemistry, particularly when suitable functional groups are present in the molecule. Although N,N-diethyl-N',N'-dimethyl-sulfamide itself is acyclic and lacks reactive functional groups for direct cyclization, derivatives of this sulfamide could be designed to undergo such reactions. For example, the introduction of a reactive group on one of the alkyl chains could facilitate an intramolecular nucleophilic attack on the sulfur atom or another electrophilic center within the molecule. Studies on N-cyano sulfoximines have demonstrated acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides. nih.gov

Formation of Heterocyclic Scaffolds Utilizing N,N-diethyl-N',N'-dimethyl-Sulfamide as a Building Block

Sulfamides are valuable building blocks in the synthesis of nitrogen- and sulfur-containing heterocycles. mdpi.comresearchgate.netrsc.org While direct utilization of N,N-diethyl-N',N'-dimethyl-sulfamide in heterocycle formation is not prominent in the literature, its derivatives can be envisioned as precursors. For instance, functionalization of the alkyl chains could introduce reactive handles that can participate in cyclization reactions.

The general strategy involves the reaction of a bifunctional molecule with the sulfamide, where the nitrogen atoms of the sulfamide act as nucleophiles to form a cyclic structure. The synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides is a known method for constructing certain heterocyclic systems. beilstein-journals.org By analogy, appropriately substituted derivatives of N,N-diethyl-N',N'-dimethyl-sulfamide could potentially serve as precursors in similar synthetic strategies.

Detailed Mechanistic Investigations of N,N-diethyl-N',N'-dimethyl-Sulfamide Reactions

Detailed mechanistic studies specifically on N,N-diethyl-N',N'-dimethyl-sulfamide are scarce. However, mechanistic insights can be drawn from studies on the closely related N,N-dimethylsulfamide (DMS). The formation of N-nitrosodimethylamine (NDMA) from DMS during ozonation in the presence of bromide has been the subject of detailed kinetic and mechanistic investigations. acs.orgresearchgate.net

The proposed mechanism involves the initial oxidation of bromide by ozone to form hypobromous acid (HOBr). HOBr then acts as an electrophile and brominates the deprotonated DMS anion at the sulfamoyl nitrogen. acs.org This brominated intermediate is then transformed by ozone into NDMA and nitrate, with the final step being an intramolecular rearrangement involving the extrusion of sulfur dioxide. researchgate.net Quantum chemical studies have provided further insights into this bromide-catalyzed pathway. acs.org These findings suggest that the nitrogen atoms in N,N-diethyl-N',N'-dimethyl-sulfamide would also be susceptible to electrophilic attack, and the molecule could potentially undergo similar complex reaction pathways under specific oxidative conditions.

Kinetic Studies and Activation Energy Determination

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence it. For a compound like N,N-diethyl-N',N'-dimethyl-sulfamide, determining the reaction kinetics would provide crucial insights into its stability and reactivity with various reagents.

Methodology for Kinetic Analysis

The experimental approach to studying the kinetics of reactions involving N,N-diethyl-N',N'-dimethyl-sulfamide would typically involve monitoring the change in concentration of the sulfamide or a reaction product over time under controlled conditions (temperature, pressure, solvent). Common analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR could be used to track the disappearance of signals corresponding to the ethyl and methyl groups of the reactant and the appearance of new signals from the product.

Chromatography (HPLC or GC): These techniques would separate the reactant from the products, allowing for their quantification over time.

UV-Vis Spectroscopy: If any of the reactants or products have a suitable chromophore, this method can be a straightforward way to follow reaction progress.

The rate law for a reaction, which describes the relationship between the rate of reaction and the concentration of reactants, would be determined by systematically varying the initial concentrations of each reactant. For instance, in a reaction with a nucleophile (Nu), the rate law might take the form:

Rate = k [N,N-diethyl-N',N'-dimethyl-sulfamide]x [Nu]y

where k is the rate constant and x and y are the orders of the reaction with respect to each reactant.

Activation Energy (Ea)

The activation energy, which is the minimum energy required for a reaction to occur, would be determined by measuring the rate constant (k) at several different temperatures. The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A e-Ea/RT

By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is typically observed. The slope of this line is equal to -Ea/R (where R is the gas constant), from which the activation energy can be calculated. A higher activation energy implies lower kinetic stability and slower reaction rates. nih.gov

Illustrative Data for Activation Energy Determination

The following interactive table provides a hypothetical example of data that would be collected to determine the activation energy for a generic reaction of N,N-diethyl-N',N'-dimethyl-sulfamide.

Temperature (K)1/T (K⁻¹)Rate Constant (k) (M⁻¹s⁻¹)ln(k)
2980.0033560.015-4.1997
3080.0032470.032-3.4420
3180.0031450.065-2.7334
3280.0030490.128-2.0557

This table presents hypothetical data for illustrative purposes only.

A plot of this sample data would yield a straight line, allowing for the calculation of the activation energy, a key parameter defining the compound's reactivity.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. researchgate.net For a molecule with multiple distinct groups like N,N-diethyl-N',N'-dimethyl-sulfamide, this method would be invaluable for distinguishing between different potential reaction sites.

Potential Labeling Strategies

Several stable isotopes could be incorporated into the sulfamide structure to probe its reaction mechanisms:

Deuterium (B1214612) (²H): Replacing hydrogen atoms on the ethyl or methyl groups with deuterium could reveal whether these positions are involved in the rate-determining step of a reaction (a kinetic isotope effect).

Carbon-13 (¹³C): Incorporating ¹³C into the alkyl backbones would allow for the tracking of these carbon skeletons throughout the transformation.

Nitrogen-15 (¹⁵N): Labeling one or both of the nitrogen atoms would be crucial for understanding reactions that involve the cleavage or formation of N-S or N-C bonds. This is particularly relevant in the study of sulfonamide degradation or rearrangement. nih.gov

Oxygen-18 (¹⁸O): Substituting the oxygen atoms of the sulfonyl group with ¹⁸O would be a direct way to probe nucleophilic attack at the sulfur center. chemrxiv.orgresearchgate.net If a nucleophile attacks the sulfur atom and displaces one of the amine groups, the ¹⁸O labels would remain in the sulfonyl group of the product.

Application in Mechanism Elucidation

Consider a hydrolysis reaction. If the reaction proceeds via nucleophilic attack on the sulfur atom, isotopic labeling of the sulfonyl oxygens with ¹⁸O would result in the label being retained in the resulting sulfonic acid product. Analysis of the products using mass spectrometry would confirm the location of the isotopic label, thereby supporting or refuting a proposed mechanism. Such late-stage labeling approaches have been developed for primary sulfonamides and could be adapted for this purpose. chemrxiv.orgchemrxiv.org

Isolation and Characterization of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. Identifying these intermediates is a key goal of mechanistic studies. For reactions involving sulfamides, several types of intermediates could be postulated.

Plausible Reactive Intermediates

Trigonal Bipyramidal Intermediates: In nucleophilic substitution reactions at the tetracoordinate sulfur center, a stepwise mechanism may occur. This would involve the formation of a transient, five-coordinate sulfur intermediate. researchgate.net While often too unstable to isolate, the existence of such intermediates can be inferred from kinetic data. researchgate.net

Sulfonyl Radicals: Under photocatalytic or electrochemical conditions, it is plausible that N,N-diethyl-N',N'-dimethyl-sulfamide could be converted into a sulfonyl radical intermediate. nih.govacs.org This type of radical reactivity has been harnessed for the functionalization of other sulfonamides. nih.govacs.org

Cationic or Anionic Species: Depending on the reaction conditions (acidic or basic), the sulfamide could be protonated or deprotonated to form reactive ionic intermediates. The nitrogen atoms of sulfamides can be deprotonated, and these anions can act as nucleophiles.

Methods for Detection and Characterization

Direct observation or isolation of reactive intermediates is often challenging due to their instability. nih.govresearchgate.net However, several techniques can be employed:

Low-Temperature Spectroscopy: Performing the reaction at very low temperatures can sometimes slow down the decomposition of an intermediate enough for it to be observed by spectroscopic methods like NMR or IR.

Trapping Experiments: A "trapping" agent can be added to the reaction mixture. This agent is designed to react quickly and specifically with the suspected intermediate to form a stable, isolable product, providing indirect evidence for the intermediate's existence.

Computational Studies: Quantum mechanical calculations can be used to model the reaction pathway and calculate the energies and structures of potential intermediates and transition states, offering theoretical support for a proposed mechanism. nih.gov

Potential Intermediate TypePlausible Generating ReactionMethod of Detection/Characterization
Trigonal Bipyramidal AdductNucleophilic substitution at sulfurKinetic analysis, computational modeling researchgate.net
Sulfonyl RadicalPhotocatalysis, electrochemistryElectron Paramagnetic Resonance (EPR) spectroscopy, radical trapping experiments nih.govacs.org
N-Anion (Sulfamidate)Reaction with a strong baseTrapping with an electrophile, in-situ IR spectroscopy
O-Protonated CationReaction with a strong acidLow-temperature NMR spectroscopy

This table summarizes hypothetical intermediates and the standard methodologies that would be used to study them.

Synthesis and Reactivity of N,n Diethyl N ,n Dimethyl Sulfamide Derivatives and Analogues

Design and Synthesis of N-Substituted Derivatives of N,N-diethyl-N',N'-dimethyl-Sulfamide

The synthesis of N,N-diethyl-N',N'-dimethyl-sulfamide itself can be approached through a stepwise introduction of the different amine nucleophiles to a sulfuryl-transfer reagent. A common strategy involves the reaction of sulfuryl chloride (SO₂Cl₂) first with one amine, followed by the second. To achieve a selective synthesis of the unsymmetrical N,N-diethyl-N',N'-dimethyl-sulfamide, a sequential approach is necessary to avoid the formation of symmetrical byproducts.

One modern and efficient method for the synthesis of unsymmetrical sulfamides is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netrsc.org This approach offers mild and reliable conditions for the step-by-step assembly of the sulfamide (B24259) core. The process can be initiated by reacting sulfuryl fluoride (SO₂F₂) or a precursor with one of the amines, for instance, diethylamine (B46881), to form an intermediate sulfamoyl fluoride. This stable intermediate can then be reacted with the second amine, dimethylamine (B145610), to yield the desired N,N-diethyl-N',N'-dimethyl-sulfamide.

The design of N-substituted derivatives of N,N-diethyl-N',N'-dimethyl-sulfamide can be envisioned through several synthetic routes, primarily involving the functionalization of a pre-formed sulfamide or the use of functionalized amines in the initial synthesis.

Table 1: Synthetic Approaches to N-Substituted N,N-diethyl-N',N'-dimethyl-Sulfamide Derivatives

Derivative Type Synthetic Strategy Reagents and Conditions
N-Acyl Derivatives Acylation of a pre-formed N,N'-dialkylsulfamide Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine)
N-Alkyl Derivatives Further alkylation of a N,N'-dialkylsulfamide Alkyl halides with a strong base (e.g., NaH) to deprotonate the sulfamide nitrogen

For instance, N-acylation can be achieved by treating N,N-diethyl-N',N'-dimethyl-sulfamide with acyl chlorides in the presence of a non-nucleophilic base. semanticscholar.org This reaction would likely occur on the less sterically hindered nitrogen atom, which in this case would be the dimethylamino group.

Preparation of Analogues with Modified Alkyl Chains or Other Substituents on the Nitrogen Atoms

The preparation of analogues of N,N-diethyl-N',N'-dimethyl-sulfamide with modified alkyl chains or other substituents on the nitrogen atoms primarily relies on the use of appropriately substituted amines during the initial synthesis. The stepwise nature of modern synthetic methods for unsymmetrical sulfamides is particularly advantageous here. scispace.com

For example, to synthesize an analogue where one ethyl group is replaced by a propyl group, the synthesis would involve the sequential reaction of sulfuryl chloride or a related reagent with diethylamine and then N-methyl-N-propylamine.

Table 2: Examples of N,N-diethyl-N',N'-dimethyl-Sulfamide Analogues and Their Precursor Amines

Analogue Name Amine 1 Amine 2
N-ethyl-N-propyl-N',N'-dimethyl-sulfamide N-ethyl-N-propylamine Dimethylamine
N,N-diethyl-N'-methyl-N'-benzyl-sulfamide Diethylamine N-methyl-N-benzylamine

This modular approach allows for a wide range of structural diversity to be introduced, enabling the systematic study of structure-property relationships.

Strategies for Introducing Functional Groups onto the Sulfamide Scaffold

Introducing functional groups onto the N,N-diethyl-N',N'-dimethyl-sulfamide scaffold can be achieved either by using functionalized amines in the synthesis or by post-synthetic modification of the sulfamide itself.

One strategy involves the use of amines bearing functional groups that are protected during the sulfamide synthesis and later deprotected to reveal the functionality. For example, an amine with a hydroxyl group protected as a silyl (B83357) ether could be used. After the formation of the sulfamide, the silyl ether can be selectively cleaved to yield a hydroxy-functionalized analogue.

Another approach is the direct functionalization of the sulfamide. For instance, N-halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a reactive handle on one of the nitrogen atoms. thieme-connect.de This N-halo-sulfamide can then undergo further reactions, such as substitution or elimination, to introduce other functional groups.

The reactivity of the N-H bond in monosubstituted or disubstituted sulfamides allows for various functionalization reactions. For N,N,N',N'-tetraalkylsulfamides like the one , direct functionalization of the alkyl chains would be a more likely pathway, for example through radical halogenation, though this might lack selectivity.

Comparative Reactivity Studies of N,N-diethyl-N',N'-dimethyl-Sulfamide Derivatives

The reactivity of N,N-diethyl-N',N'-dimethyl-sulfamide and its derivatives is influenced by the electronic and steric environment around the sulfonyl group and the nitrogen atoms. Comparative studies can shed light on these influences.

Hydrolytic Stability: The S-N bond in sulfamides is generally stable but can be cleaved under acidic or basic conditions. researchgate.net A comparative study of the hydrolysis rates of a series of N,N-diethyl-N',N'-dimethyl-sulfamide analogues could reveal the electronic effects of the N-substituents. For example, replacing an alkyl group with an electron-withdrawing group is expected to increase the electrophilicity of the sulfur atom and thus enhance the rate of hydrolysis.

Table 3: Hypothetical Relative Hydrolysis Rates of N,N-diethyl-N',N'-dimethyl-Sulfamide Analogues under Acidic Conditions

Analogue N-Substituents Expected Relative Rate
N,N-diethyl-N',N'-dimethyl-sulfamide Diethyl, Dimethyl 1.0
N,N-diethyl-N'-methyl-N'-(2-chloroethyl)-sulfamide Diethyl, Methyl, 2-Chloroethyl > 1.0

Thermal Stability: Sulfamides generally exhibit good thermal stability. researchgate.net A comparative study using techniques like thermogravimetric analysis (TGA) on a series of analogues could quantify their relative thermal stabilities and how this is affected by the nature of the N-substituents. Larger alkyl groups might lead to lower thermal stability due to increased steric strain.

Theoretical and Computational Studies of N,n Diethyl N ,n Dimethyl Sulfamide

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes of N,N-diethyl-N',N'-dimethyl-Sulfamide

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like N,N-diethyl-N',N'-dimethyl-sulfamide, MD simulations could provide significant insights into how the molecule behaves in different solvent environments. Such simulations would track the movements and interactions of the sulfamide (B24259) and surrounding solvent molecules, revealing information about the solvation shell structure and the influence of the solvent on the molecule's flexibility.

Advanced Applications of N,n Diethyl N ,n Dimethyl Sulfamide in Non Pharmacological Fields

Potential Roles of N,N-diethyl-N',N'-dimethyl-Sulfamide in Agrochemical Research (Focus on Chemical Design and Synthesis, not biological efficacy)

There is currently no publicly available scientific literature that describes the role of N,N-diethyl-N',N'-dimethyl-sulfamide as a precursor, intermediate, or structural motif in the chemical design and synthesis of novel agrochemicals. Research in this area often focuses on related amide and sulfamide (B24259) structures, but specific data for the diethyl-dimethyl substituted sulfamide is absent. mdpi.com

N,N-diethyl-N',N'-dimethyl-Sulfamide in Analytical Chemistry as a Derivatization Agent or Internal Standard

No documented applications of N,N-diethyl-N',N'-dimethyl-sulfamide as a derivatization agent to enhance the analytical detection of other compounds were found. researchgate.netmdpi.comnih.govsigmaaldrich.com Similarly, there is no evidence of its use as an internal standard for quantification in analytical methodologies like chromatography or mass spectrometry. nih.govresearchgate.net While other amines and amides are sometimes employed for these purposes, the specific utility of N,N-diethyl-N',N'-dimethyl-sulfamide in this context has not been reported.

Future Research Directions and Broader Perspectives for N,n Diethyl N ,n Dimethyl Sulfamide

Exploration of Unconventional Synthetic Pathways for N,N-diethyl-N',N'-dimethyl-Sulfamide

Traditional methods for synthesizing sulfamides often rely on hazardous reagents like sulfuryl chloride. The future of synthesizing unsymmetrically substituted sulfamides, such as N,N-diethyl-N',N'-dimethyl-sulfamide, lies in the development of more efficient, safer, and sustainable methods.

Key areas of exploration include:

Electrochemical Synthesis : This approach utilizes electricity as a "green" oxidant, avoiding harsh chemical oxidants. Research could focus on developing electrochemical protocols for the direct coupling of diethylamine (B46881), dimethylamine (B145610), and a sulfur dioxide (SO₂) source, potentially mediated by iodide. This method offers high atom economy and avoids the need for supporting electrolytes, as in situ formed intermediates can serve this role.

Photoredox and Copper Catalysis : Synergistic photoredox and copper catalysis presents a powerful strategy for constructing sulfonamides from aryl radical precursors, amines, and an SO₂ source at room temperature. Future work could adapt this methodology for the synthesis of dialkylsulfamides by exploring suitable alkyl radical precursors and optimizing copper-amido complex intermediates. This approach is noted for its broad substrate scope and functional group compatibility.

Flow Chemistry : Continuous flow synthesis offers rapid, scalable, and eco-friendly production of sulfamides. Developing a one-flow synthesis for N,N-diethyl-N',N'-dimethyl-sulfamide from inexpensive starting materials like chlorosulfonic acid could significantly improve efficiency and safety, allowing for the rapid production of the target compound with minimal purification.

Mechanochemistry : Solvent-free mechanochemical methods, using techniques like ball milling, represent a highly sustainable approach. A one-pot, two-step process involving the tandem oxidation-chlorination of a suitable sulfur source followed by sequential amination with dimethylamine and diethylamine could offer a cost-effective and environmentally friendly route.

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry : This highly efficient "click chemistry" approach can be used to prepare unsymmetrical sulfamides. The strategy involves reacting a primary amine with SO₂F₂ to form a sulfamoyl fluoride (B91410) intermediate, which is then coupled with a second, different amine. Tailoring this for secondary amines like diethylamine and dimethylamine would be a key research direction.

A comparison of these emerging synthetic strategies is presented in the table below.

Synthetic StrategyKey AdvantagesPotential Research Focus for N,N-diethyl-N',N'-dimethyl-Sulfamide
Electrochemical Synthesis Use of electricity as a green oxidant, high atom economy, no need for additional electrolytes.Development of a direct, three-component reaction between SO₂, dimethylamine, and diethylamine in an undivided cell.
Photoredox/Copper Catalysis Mild reaction conditions (room temp), high functional group tolerance, single-step process.Investigation of alkyl radical precursors for the aminosulfonylation reaction with sequential addition of the two different amines.
Flow Chemistry Rapid, scalable, enhanced safety, waste minimization.Design of a fully automated, multi-step flow process starting from chlorosulfonic acid or a related precursor.
Mechanochemistry Solvent-free, cost-effective, environmentally friendly materials.Optimization of a one-pot, tandem reaction sequence in a ball mill to avoid intermediate isolation steps.
SuFEx Click Chemistry High efficiency, mild conditions, modularity.Stepwise synthesis via a stable sulfamoyl fluoride intermediate derived from either dimethylamine or diethylamine.

Investigation of New Reactivity Modes and Multi-Component Reactions Involving N,N-diethyl-N',N'-dimethyl-Sulfamide

Beyond its synthesis, the unique electronic and steric properties of N,N-diethyl-N',N'-dimethyl-sulfamide make it an interesting candidate for novel chemical transformations. Future research will likely investigate its potential in multicomponent reactions (MCRs) and as a building block in organocatalysis.

MCRs offer a powerful tool for building molecular complexity in a single step from three or more reactants. The sulfamide (B24259) moiety could act as a key component in novel MCRs to synthesize complex heterocyclic structures or peptide mimics. For instance, its participation in isocyanide-based MCRs, like the Ugi or Passerini reactions, could be explored to generate dipeptide scaffolds with unique conformational constraints. The development of pseudo-multicomponent reactions, where one reactant is used more than once, could also lead to novel molecular architectures incorporating the N,N-diethyl-N',N'-dimethyl-sulfamide core.

Furthermore, the sulfamide group is a powerful hydrogen-bond donor and acceptor, making it a valuable functional group in organocatalysis. Chiral catalysts derived from or incorporating the N,N-diethyl-N',N'-dimethyl-sulfamide structure could be designed. These catalysts could find applications in asymmetric reactions such as aldol, Mannich, and Michael additions, leveraging the sulfamide's ability to activate substrates through hydrogen bonding.

Development of Hybrid Materials Incorporating N,N-diethyl-N',N'-dimethyl-Sulfamide Moieties

The incorporation of sulfamide units into polymers and other materials is an emerging field with significant potential. The distinct properties of the N,N-diethyl-N',N'-dimethyl-sulfamide moiety could be harnessed to create novel functional materials.

pH-Responsive Polymers : Sulfonamide-containing polymers can exhibit pH-sensitive behavior, leading to changes in solubility or swelling. By incorporating N,N-diethyl-N',N'-dimethyl-sulfamide into polymer backbones or as side chains, new "smart" materials could be developed. The specific pKa of the sulfamide N-H bond (if present in a related primary or secondary sulfamide precursor) would dictate the pH at which this transition occurs, making these materials tunable for applications in drug delivery, sensors, or bioseparation.

Polysulfamides : The development of polysulfamides, analogous to polyamides, is a relatively unexplored area. Using difunctional monomers related to N,N-diethyl-N',N'-dimethyl-sulfamide, new classes of polymers with high thermal stability and tunable glass transition temperatures could be synthesized. These materials could find use in high-performance applications and, importantly, may be recyclable back to their constituent monomers, contributing to a circular economy.

Functional Coatings and Resins : The robust nature of the sulfamide group makes it suitable for creating durable coatings and resins. Hybrid materials combining the sulfamide moiety with other organic or inorganic components could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Advanced In-Situ Spectroscopic Studies of N,N-diethyl-N',N'-dimethyl-Sulfamide Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced in-situ and operando spectroscopic techniques, which monitor reactions as they happen, will be pivotal.

Techniques such as operando Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can provide real-time information on the formation and consumption of intermediates during the synthesis or subsequent reactions of N,N-diethyl-N',N'-dimethyl-sulfamide. For example, in-situ IR could track the vibrational frequencies of the S=O and S-N bonds, providing insight into the electronic environment of the sulfamide core during a catalytic cycle. This approach is essential for identifying catalyst resting states, active species, and deactivation pathways, thereby enabling the rational design of more efficient catalytic systems. Combining these experimental observations with density functional theory (DFT) calculations can provide a comprehensive picture of the reaction landscape, including transition states and reaction energetics.

The Role of N,N-diethyl-N',N'-dimethyl-Sulfamide in Enabling Sustainable Chemical Processes

The principles of green chemistry will continue to drive future research involving N,N-diethyl-N',N'-dimethyl-sulfamide. This involves not only developing sustainable synthetic routes but also utilizing the compound in environmentally benign applications.

Key aspects include:

Green Solvents : Research will focus on performing reactions in sustainable solvents like water, ethanol, glycerol, or deep eutectic solvents. The solubility and reactivity of N,N-diethyl-N',N'-dimethyl-sulfamide in these media will be a critical area of study.

Catalysis : The development of reusable catalysts for sulfamide synthesis is a primary goal. Furthermore, N,N-diethyl-N',N'-dimethyl-sulfamide and its derivatives could themselves act as organocatalysts, replacing potentially toxic metal-based catalysts in various organic transformations.

Atom Economy : Synthetic methods that maximize the incorporation of atoms from reactants into the final product, such as electrochemical and click chemistry approaches, will be prioritized to minimize waste. The use of SO₂ directly or from efficient surrogates is a key part of this strategy.

By focusing on these future research directions, the scientific community can unlock the full potential of N,N-diethyl-N',N'-dimethyl-sulfamide, driving innovation in synthesis, materials science, and sustainable chemical practices.

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